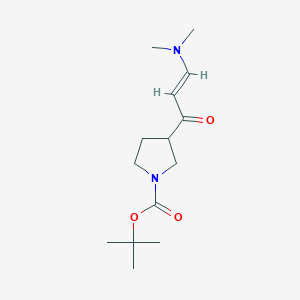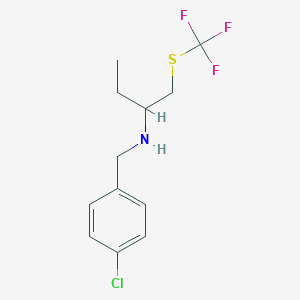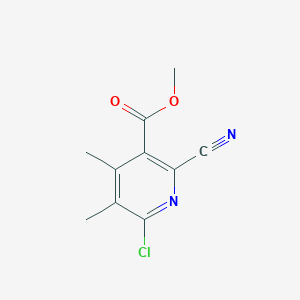![molecular formula C7H5BrN2O B11758686 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure with a bromine atom at the 4th position and a hydroxyl group at the 5th position. It is used as a reagent in the synthesis of potent inhibitors for various biological targets, including vascular endothelial growth factor receptor 2 (VEGFR-2) and B-cell lymphoma 2 (BCL-2) inhibitors .
Preparation Methods
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a brominating agent. One common method involves the bromination of 1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the 4th position.
Chemical Reactions Analysis
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 5th position can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyrrolo[2,3-b]pyridine core structure.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol involves its interaction with specific molecular targets. For example, as a VEGFR-2 inhibitor, the compound binds to the receptor’s active site, preventing the binding of vascular endothelial growth factor (VEGF) and subsequent receptor activation. This inhibition disrupts the VEGF signaling pathway, which is crucial for angiogenesis and tumor growth . Similarly, as a BCL-2 inhibitor, the compound binds to the BCL-2 protein, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol can be compared with other similar compounds, such as:
5-bromo-7-azaindole: This compound has a similar core structure but with a bromine atom at the 5th position instead of the 4th position.
1H-pyrrolo[2,3-b]pyridin-5-ol: This compound lacks the bromine atom at the 4th position, making it less reactive in certain substitution reactions.
4-chloro-1H-pyrrolo[2,3-b]pyridin-5-ol: This compound has a chlorine atom at the 4th position instead of a bromine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) |
InChI Key |
PLCCVBCYSPWTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)


![4-Amino-5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11758622.png)

![Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B11758626.png)
![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)



![(1S,2R,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B11758659.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)

